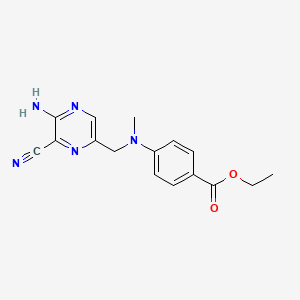
Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate is a complex organic compound that features a pyrazine ring substituted with amino and cyano groups, linked to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 5-amino-6-cyanopyrazine with methylamine to form the intermediate, which is then coupled with ethyl 4-bromobenzoate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The ester group may undergo hydrolysis in vivo, releasing the active benzoic acid derivative that exerts its effects on cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: A folic acid antagonist used in cancer therapy.
Raltitrexed: Another folic acid antagonist with similar applications.
Pemetrexed: Used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Uniqueness
Ethyl 4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
43111-45-1 |
|---|---|
Fórmula molecular |
C16H17N5O2 |
Peso molecular |
311.34 g/mol |
Nombre IUPAC |
ethyl 4-[(5-amino-6-cyanopyrazin-2-yl)methyl-methylamino]benzoate |
InChI |
InChI=1S/C16H17N5O2/c1-3-23-16(22)11-4-6-13(7-5-11)21(2)10-12-9-19-15(18)14(8-17)20-12/h4-7,9H,3,10H2,1-2H3,(H2,18,19) |
Clave InChI |
JSMYEARCFNTPMN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C(C(=N2)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



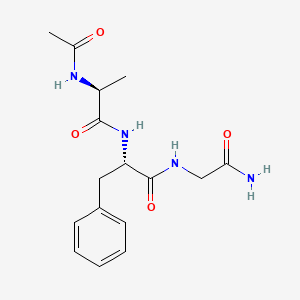
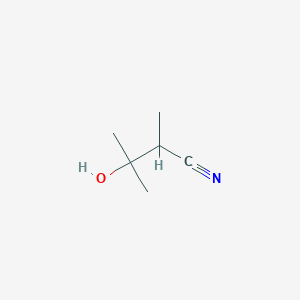
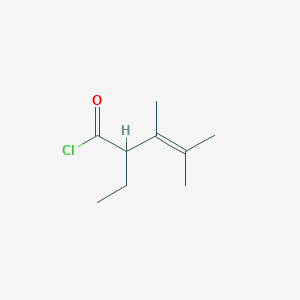

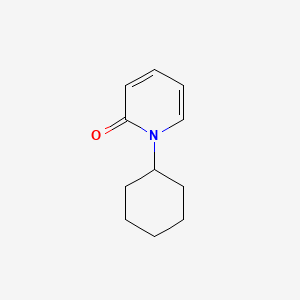

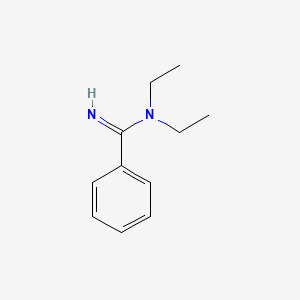
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)
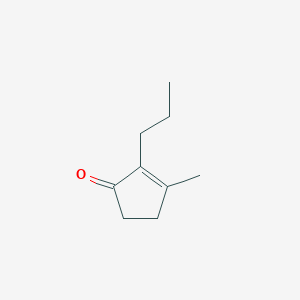

![Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate](/img/structure/B14652443.png)
![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)

